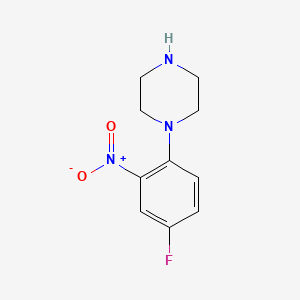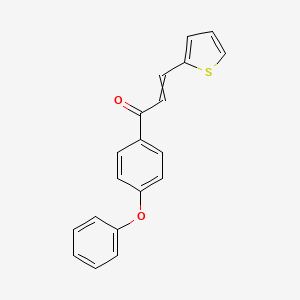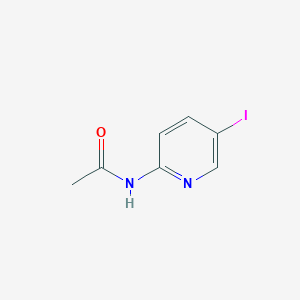
1-(4-Fluoro-2-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(4-Fluoro-2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H12FN3O2 and its molecular weight is 225.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermal and Crystallographic Studies
A study focused on the synthesis and crystallographic analysis of a related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(Prop-2-yn-1-yl)piperazine. The research detailed the successful growth of single crystals, characterizations using FTIR, NMR, and X-ray crystallography, revealing a monoclinic structure. The study also explored intermolecular interactions within the crystal lattice, providing insights into its thermal stability through TG–DTA and DSC analyses (Awasthi et al., 2014).
Synthesis for Pharmaceutical Applications
Flunarizine, a drug belonging to calcium channel blockers, was synthesized using a related piperazine derivative. The process involved regioselective metal-catalyzed amination and highlighted the compound's vasodilating effect and antihistamine activity. This synthesis showcases the chemical versatility and potential pharmaceutical applications of fluoro-nitrophenyl piperazine derivatives (Shakhmaev et al., 2016).
Antimicrobial and Anti-TMV Activities
Research into norfloxacin derivatives, synthesized from a fluoro-nitrophenyl piperazine derivative, demonstrated significant antimicrobial activities. These derivatives were tested against various microbial strains, showcasing their potential as effective antimicrobial agents. Additionally, some compounds displayed anti-TMV (Tobacco mosaic virus) activities, highlighting their broad biological applicability (Menteşe et al., 2013).
Novel Urea and Thiourea Derivatives
A study on new urea and thiourea derivatives of piperazine, doped with Febuxostat, explored their synthesis and biological activities, including anti-TMV and antimicrobial effects. This research underscores the chemical adaptability of fluoro-nitrophenyl piperazine derivatives in creating compounds with potential bioactive properties (Reddy et al., 2013).
Conformational and Structural Analysis
The structural and conformational attributes of a closely related compound, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, were examined. This study utilized X-ray crystallography to determine the crystal structure, offering a deep dive into the molecular configuration and stability of such compounds (Deniz & Ibiş, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLKZRKXDCEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372058 | |
| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-46-3 | |
| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)













